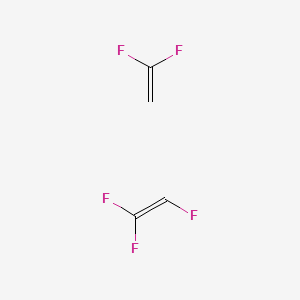

1,1-Difluoroethene;1,1,2-trifluoroethene

準備方法

Solvene®300/P300 is synthesized through the copolymerization of vinylidene fluoride (VDF) and trifluoroethylene (TrFE). The typical composition is 70 mol% VDF and 30 mol% TrFE . The polymerization process involves the use of radical initiators under controlled temperature and pressure conditions to achieve the desired molecular weight and properties . Industrial production methods include classic extrusion and various printing techniques on different substrates, such as flexible plastic films or paper .

化学反応の分析

Solvene®300/P300 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions can modify the polymer’s properties, making it suitable for different applications.

Common reagents used in these reactions include radical initiators, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Polymer Production

Polyvinylidene Fluoride Synthesis

1,1-Difluoroethene is primarily utilized in the production of polyvinylidene fluoride (PVDF), a high-performance thermoplastic. The polymerization of 1,1-difluoroethene can be achieved through free radical polymerization techniques, often conducted in supercritical carbon dioxide environments. This method not only enhances the yield but also improves the quality of the resulting polymer by minimizing gel formation and ensuring high molecular weights (up to 1.5 million) .

Benefits of Using Supercritical Carbon Dioxide

The use of supercritical carbon dioxide as a solvent reduces the risk of temperature runaway reactions typical in conventional emulsion polymerization processes. The excellent heat and mass transfer characteristics of supercritical fluids contribute to safer and more efficient polymerization .

Refrigerants

Both 1,1-difluoroethene and 1,1,2-trifluoroethene are explored as alternatives in refrigerant formulations. Their properties allow for effective heat transfer while minimizing environmental impact compared to traditional hydrofluorocarbons (HFCs). Research indicates that these compounds can undergo defluorination reactions to form less potent greenhouse gases, providing a pathway for recycling HFCs into less harmful substances .

Organic Synthesis Intermediates

These compounds serve as valuable intermediates in organic synthesis. For example, they can be utilized in reactions that involve the selective activation of C–F bonds, which is crucial for synthesizing various fluorinated organic compounds. The unique reactivity of 1,1-difluoroethene allows for novel pathways in chemical transformations that are not easily achievable with other reagents .

Case Study 1: Polymerization Process Optimization

A study demonstrated the successful polymerization of 1,1-difluoroethene in supercritical carbon dioxide. The researchers varied pressure and temperature conditions to optimize yields and polymer characteristics. Results indicated a significant reduction in unwanted byproducts and an increase in the molecular weight of PVDF produced .

Case Study 2: Defluorination Pathways

Research on defluorination mechanisms revealed that magnesium reagents could convert HFCs into 1,1-difluoroethene through unique pathways involving C–F bond activation. This finding has implications for developing greener chemical processes that repurpose HFCs into less harmful products .

作用機序

Solvene®300/P300 exerts its effects through its inherent piezoelectric, pyroelectric, and ferroelectric properties . These properties enable the compound to convert mechanical energy into electrical energy and vice versa. The molecular targets and pathways involved include the alignment of dipoles within the polymer matrix, which generates an electric field in response to mechanical stress .

類似化合物との比較

Solvene®300/P300 is unique due to its combination of piezoelectric, pyroelectric, and ferroelectric properties. Similar compounds include:

Poly(vinylidene fluoride) (PVDF): Known for its piezoelectric properties but lacks the combined properties of Solvene®300/P300.

Poly(vinylidene fluoride-co-hexafluoropropylene): Another fluoropolymer with different mechanical and electrical properties.

Solvene®300/P300 stands out due to its versatility and wide range of applications in various fields .

生物活性

1,1-Difluoroethene (also known as vinylidene fluoride, VDF) and 1,1,2-trifluoroethene are fluorinated alkenes with significant industrial applications and potential biological effects. Understanding their biological activity is crucial for assessing their safety and environmental impact.

- Chemical Formula : CHF

- CAS Numbers :

- 1,1-Difluoroethene: 75-38-7

- 1,1,2-Trifluoroethene: Not specified but related to VDF.

Toxicological Studies

Genotoxicity :

- Studies indicate that 1,1-difluoroethene exhibits some genotoxic activity in bacterial assays; however, it was negative in in vitro chromosomal aberration tests. This suggests a potential for mutagenicity that requires further investigation .

Metabolism :

- Research shows that VDF is metabolized by hepatic cytochrome P450 enzymes. After exposure to concentrations of 500 ppm for 8 hours, rats exhaled acetone, indicating partial metabolism to fluoroacetate. Metabolism appears to saturate at higher concentrations (e.g., 100 ppm), with a maximum rate () of 1.1 µM/hr/kg noted .

Acute Toxicity :

- Inhalation studies reveal that the lethal concentration (LC50) for rats and mice exceeds 200,000 ppm after one hour of exposure. Behavioral changes were observed in mice at lower concentrations, but no significant pathological changes were noted in organ systems .

Long-term Exposure

Long-term studies involving exposure to VDF at concentrations up to 10,000 ppm over two years showed no structural or functional adverse effects on the kidneys or reproductive systems in rats. Notably, a slight degeneration of the vomeronasal organ was observed at higher concentrations but was reversible after a recovery period .

Case Study: Chronic Exposure in Rodents

A study conducted over a 13-week period involved exposing CD1 mice to varying concentrations (0, 1000, 7000, and 40,000 ppm) of VDF. The results indicated:

- Increased Locomotor Activity : Noted particularly in mid-study but declined later.

- Sensitivity to Touch : Observed in high-dose males.

- No Significant Pathological Changes : Despite some subjective clinical symptoms .

Comparative Toxicity Data

| Compound | CAS Number | LC50 (ppm) | Genotoxicity | Major Metabolites |

|---|---|---|---|---|

| 1,1-Difluoroethene | 75-38-7 | >200,000 (acute) | Positive in bacteria | Fluoroacetate |

| 1,1,2-Trifluoroethene | N/A | Not specified | Not extensively studied | Not specified |

Environmental Impact

The defluorination pathways of these compounds have been studied as part of broader environmental assessments. For instance, reactions involving magnesium reagents have been shown to effectively defluorinate HFCs to form compounds like 1,1-difluoroethene under specific conditions. This highlights the potential for these compounds to contribute to environmental fluorine dynamics and necessitates further exploration of their ecological impacts .

特性

IUPAC Name |

1,1-difluoroethene;1,1,2-trifluoroethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HF3.C2H2F2/c3-1-2(4)5;1-2(3)4/h1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLOFNXVVMRAGLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(F)F.C(=C(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40183169 | |

| Record name | Vinylidene fluoride-trifluoroethylene copolymer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28960-88-5 | |

| Record name | P(VDF-TrFE) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28960-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinylidene fluoride-trifluoroethylene copolymer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。